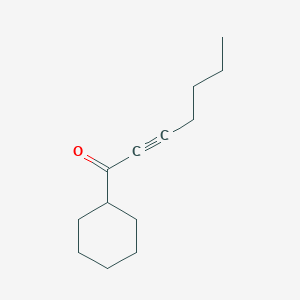
2-Heptyn-1-one, 1-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyn-1-one, 1-cyclohexyl- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a cyclohexyl group attached to the first carbon of the heptynone chain. The molecular formula of 2-Heptyn-1-one, 1-cyclohexyl- is C13H20O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyn-1-one, 1-cyclohexyl- can be achieved through various methods. One common approach involves the alkylation of 1-heptyne with cyclohexyl bromide in the presence of a strong base such as sodium amide. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of 2-Heptyn-1-one, 1-cyclohexyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques may also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Heptyn-1-one, 1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxylamine or hydrazine in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Oximes or hydrazones.
Applications De Recherche Scientifique
2-Heptyn-1-one, 1-cyclohexyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Heptyn-1-one, 1-cyclohexyl- involves its interaction with various molecular targets. The compound’s triple bond and carbonyl group make it reactive towards nucleophiles and electrophiles. It can form covalent bonds with biological macromolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Heptyne: A simpler alkyne with a similar carbon chain length but without the cyclohexyl group.
Cyclohexylacetylene: Contains a cyclohexyl group but differs in the position of the triple bond.
2-Heptyn-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness: 2-Heptyn-1-one, 1-cyclohexyl- is unique due to the presence of both a cyclohexyl group and a carbonyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
113474-90-1 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1-cyclohexylhept-2-yn-1-one |
InChI |
InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h12H,2-7,9-10H2,1H3 |
Clé InChI |
VODFDOMJSCPBCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


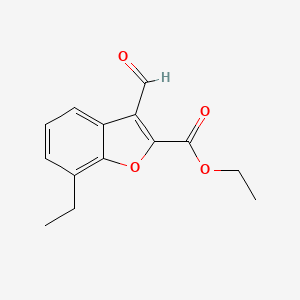
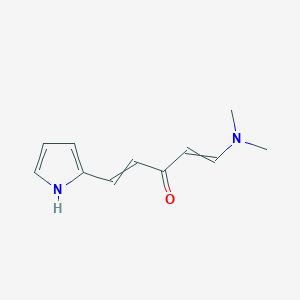
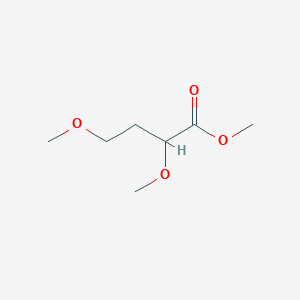
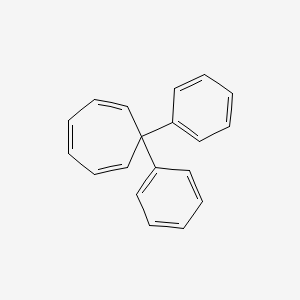
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)

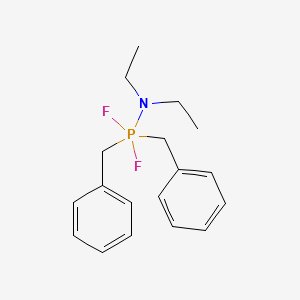
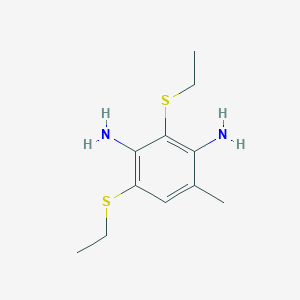
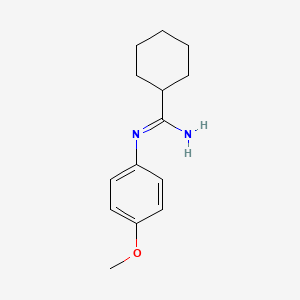
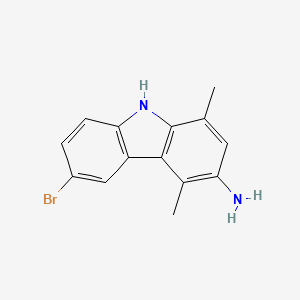
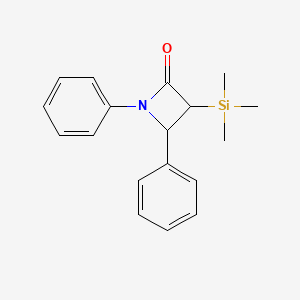


![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
